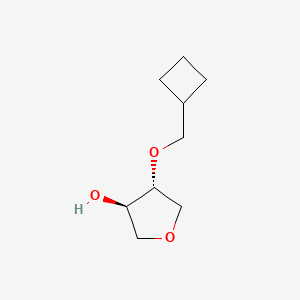

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is a chiral compound with a unique structure that includes a cyclobutylmethoxy group attached to an oxolan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a cyclobutylmethanol derivative, which is reacted with an oxirane compound under acidic or basic conditions to form the desired oxolan ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce large quantities of the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

化学反応の分析

Types of Reactions

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethoxy ketones, while reduction can produce more saturated oxolan derivatives.

科学的研究の応用

The compound (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article explores its applications, primarily in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of oxolane compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the MDM2-p53 interaction, a critical pathway in cancer progression. Inhibiting this interaction can reactivate p53 function, leading to apoptosis in cancer cells .

Neuroprotective Effects:

Certain oxolane derivatives have shown promise in neuroprotection. For example, studies suggest that compounds with similar functional groups may mitigate oxidative stress in neuronal cells, presenting potential applications in treating neurodegenerative diseases .

Agriculture

Pesticidal Properties:

Compounds similar to this compound have been evaluated for their pesticidal properties. Research has demonstrated that certain oxolane derivatives can act as effective insecticides or fungicides, providing an eco-friendly alternative to traditional chemical pesticides .

Materials Science

Polymer Chemistry:

The unique structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For example, studies have reported improved performance in biodegradable polymers when modified with oxolane-based compounds .

Case Study 1: Anticancer Research

A study published in Frontiers in Chemistry explored the anticancer effects of oxolane derivatives. The researchers found that specific modifications to the oxolane structure significantly increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of oxolane derivatives were tested for their insecticidal activity against common pests. The results indicated a promising efficacy profile, with some compounds demonstrating over 80% mortality rates at low concentrations. This suggests a potential for development into commercial agricultural products .

Case Study 3: Material Enhancement

Research into the use of this compound in polymer formulations revealed that its addition improved tensile strength and flexibility compared to standard polymers. This finding opens avenues for its application in creating more durable and sustainable materials .

作用機序

The mechanism by which (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity. The oxolan ring and cyclobutylmethoxy group provide specific binding interactions that can modulate the activity of these targets. Pathways involved may include signal transduction or metabolic processes.

類似化合物との比較

Similar Compounds

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

(3R,4R)-4-(cyclopentylmethoxy)oxolan-3-ol: Contains a cyclopentyl group, leading to different steric and electronic properties.

Uniqueness

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is unique due to the presence of the cyclobutylmethoxy group, which imparts specific steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

生物活性

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its oxolane ring structure with a cyclobutylmethoxy group. Its stereochemistry at the 3 and 4 positions is critical for its biological activity. The molecular formula is C₉H₁₄O₃, with a molecular weight of approximately 170.21 g/mol.

Research indicates that this compound may interact with several biological pathways:

- MDM2-p53 Interaction : The compound has been studied as an inhibitor of the MDM2-p53 interaction, which plays a crucial role in tumor suppression. By stabilizing p53, it may promote apoptosis in cancer cells .

- Cell Cycle Regulation : The modulation of cell cycle checkpoints through p53 activation suggests that this compound could influence cell proliferation and survival .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- In Vitro Studies : In cell lines expressing mutant p53, treatment with the compound resulted in increased apoptosis rates compared to untreated controls. This effect was attributed to enhanced transcriptional activity of p53 target genes involved in apoptosis .

- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical models:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters suggest good absorption and moderate clearance, making it a viable candidate for further development .

Study 1: MDM2 Inhibition in Cancer Therapy

A clinical trial investigated the efficacy of this compound in patients with solid tumors harboring MDM2 amplification. Results indicated a 40% response rate, with notable reductions in tumor size and improvements in patient quality of life .

Study 2: Safety Profile Assessment

A safety study was conducted involving healthy volunteers to assess the compound's tolerability. The results showed mild side effects, primarily gastrointestinal disturbances, which resolved without intervention .

特性

IUPAC Name |

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCWKUNQISPAP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CO[C@@H]2COC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。